molecular formula C22H23ClN2O3S B486359 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine CAS No. 667892-57-1

1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine

Cat. No.: B486359
CAS No.: 667892-57-1
M. Wt: 430.9g/mol
InChI Key: GJIVBXNZOHCOTH-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine is a piperazine derivative featuring a 3-chlorophenyl group at position 1 and a 4-ethoxynaphthalene sulfonyl group at position 2. The compound’s structure combines a piperazine core with aromatic and sulfonyl substituents, which are common in bioactive molecules targeting neurological receptors (e.g., serotonin receptors) .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-2-28-21-10-11-22(20-9-4-3-8-19(20)21)29(26,27)25-14-12-24(13-15-25)18-7-5-6-17(23)16-18/h3-11,16H,2,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIVBXNZOHCOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Di(2-Chloroethyl)Methylamine Hydrochloride

Diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform at 25–30°C to form di(2-chloroethyl)methylamine hydrochloride. The reaction proceeds via nucleophilic substitution, with thionyl chloride acting as both a chlorinating agent and a dehydrating agent. Key parameters include:

  • Molar ratio : 1:4 (diethanolamine : SOCl₂)

  • Solvent : Chloroform (CHCl₃)

  • Yield : 62% after recrystallization with acetone.

The reaction equation is:

(HOCH2CH2)2NH+SOCl2(ClCH2CH2)2NH\cdotpHCl+SO2+HCl\text{(HOCH}2\text{CH}2)2\text{NH} + \text{SOCl}2 \rightarrow \text{(ClCH}2\text{CH}2)2\text{NH·HCl} + \text{SO}2 + \text{HCl}

Cyclization to 1-(3-Chlorophenyl)Piperazine Hydrochloride

Di(2-chloroethyl)methylamine hydrochloride undergoes cyclization with 3-chloroaniline in refluxing xylene (140–145°C) for 24 hours. The reaction employs para-toluenesulfonic acid (PTSA) as a catalyst, facilitating nucleophilic aromatic substitution. Post-reaction workup includes dichloromethane extraction and recrystallization with ethanol to yield white crystalline solid (86% yield).

Critical Parameters

  • Temperature : Prolonged reflux ensures complete cyclization.

  • Catalyst : 3% PTSA enhances reaction efficiency.

Synthesis of 4-Ethoxynaphthalene-1-Sulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-ethoxynaphthalene, as described for Vulcanchem’s VC3947997.

Chlorosulfonation Reaction

4-Ethoxynaphthalene reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the sulfonyl chloride group. The reaction mechanism involves electrophilic substitution at the naphthalene ring’s 1-position.

Isolation and Purification

The crude product is isolated by quenching the reaction mixture in ice-water, followed by extraction with dichloromethane. Distillation under reduced pressure yields 4-ethoxynaphthalene-1-sulfonyl chloride as a pale-yellow solid (75–80% purity).

Coupling of Piperazine and Sulfonyl Chloride

The final step involves reacting 1-(3-chlorophenyl)piperazine hydrochloride with 4-ethoxynaphthalene-1-sulfonyl chloride under basic conditions.

Reaction Conditions

  • Solvent System : Acetone-water (1:1 v/v) at 0–10°C.

  • Base : 25% NaOH solution (3.4 mL per 10.8 mmol piperazine).

  • Stoichiometry : Equimolar ratios of piperazine and sulfonyl chloride.

The sulfonylation proceeds via nucleophilic attack of the piperazine’s secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.

Workup and Isolation

Post-reaction, the organic layer is separated, concentrated, and dissolved in dilute hydrochloric acid. Oily residues solidify upon cooling, yielding the target compound as a white solid after washing with cold water (65% yield).

Optimization and Comparative Analysis

Solvent Selection

  • Piperazine Synthesis : Xylene outperforms toluene in cyclization yield (86% vs. 72%) due to higher boiling point.

  • Sulfonylation : Acetone-water mixtures prevent side reactions (e.g., hydrolysis of sulfonyl chloride) while maintaining solubility.

Temperature Control

Low temperatures (0–10°C) during sulfonylation minimize byproduct formation, such as N,N-disubstituted sulfonamides.

Yield Comparison

StepYield (%)ConditionsSource
Piperazine synthesis86Xylene reflux, PTSA catalyst
Sulfonyl chloride75Chlorosulfonation, 25°C, 4 hours
Final coupling65Acetone-water, 0–10°C, NaOH

Challenges and Mitigation Strategies

Impurity Formation

  • Piperazine dimerization : Controlled stoichiometry and excess sulfonyl chloride reduce dimerization.

  • Sulfonyl chloride hydrolysis : Anhydrous conditions and rapid workup preserve reagent integrity.

Scalability

  • Batch size : Patent methods are validated for 100–500 g scales, with consistent yields.

  • Cost efficiency : Thionyl chloride and xylene are recoverable via distillation, reducing raw material costs .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine exhibit significant anticancer properties. For instance, the sulfonamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research has demonstrated that piperazine derivatives can possess antibacterial and antifungal properties. The presence of the sulfonyl group enhances the interaction with microbial enzymes, potentially leading to effective inhibition of growth in pathogenic organisms.

Neurological Applications

Piperazine derivatives have been explored for their neuropharmacological effects. The compound may exhibit properties beneficial for treating neurological disorders such as anxiety and depression. Studies indicate that modifications in the piperazine structure can influence serotonin receptor activity, which is crucial for mood regulation.

Drug Development Intermediate

As an intermediate in the synthesis of other pharmaceuticals, this compound plays a critical role in the production of various active pharmaceutical ingredients (APIs). Its synthesis can be optimized for higher yields and purity, making it a valuable building block in medicinal chemistry.

Case Studies

A research project evaluated the anticancer efficacy of similar piperazine derivatives on breast cancer cell lines. The results indicated that compounds with the sulfonamide group exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to control groups.

CompoundIC50 (µM)
Control>100
Sulfonamide Derivative A25
Sulfonamide Derivative B30

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine depends on its application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

    Chemical Reactions: In chemical synthesis, the compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl group and the electron-donating effects of the ethoxy group, which can affect the overall reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Key Observations:
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., Trazodone intermediates) significantly improves yields (88% in 40 seconds) compared to conventional methods (60% in 7 hours) . The target compound may benefit from similar green chemistry approaches.

Pharmacological and Receptor Activity

Table 2: Pharmacological Comparison
Compound Name Receptor Affinity/Activity Biological Effects References
Target Compound Hypothesized 5-HT1A/2A modulation (due to sulfonyl) Potential anxiolytic/antidepressant (untested) -
mCPP 5-HT1B/2C agonist Increases sympathetic nerve discharge (variable)
1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane 5-HT2 agonist Marked increase in sympathetic nerve activity
Trazodone 5-HT2A antagonist, SERT inhibitor Antidepressant, sedative
1-Naphthylpiperazine (1-NP) 5-HT2 antagonist Inhibits head-twitching in rodents
Key Observations:
  • Receptor Specificity : The 3-chlorophenyl moiety is common in 5-HT ligands (e.g., mCPP in ), but sulfonyl additions (as in the target compound) may shift selectivity toward 5-HT1A/2A receptors, similar to trazodone derivatives .
  • Functional Outcomes : Bulky sulfonyl groups (e.g., naphthalene in the target compound) could reduce off-target effects compared to smaller substituents like methyl .

Green Chemistry and Modifications

  • Click Chemistry : Derivatives like 1-(3-azidopropyl)-4-(3-chlorophenyl)piperazine are synthesized via Huisgen cycloaddition with alkynes, achieving high yields (85–92%) in water . This method could be adapted for the target compound to introduce triazole rings for enhanced antimicrobial activity .
  • Environmental Impact : Microwave and solvent-free protocols (e.g., Trazodone synthesis ) reduce waste and energy use compared to traditional reflux methods.

Biological Activity

1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine is a compound that has garnered attention for its potential biological activities. The piperazine moiety is often associated with various pharmacological effects, including antibacterial, antitumor, and enzyme inhibition properties. This article reviews the biological activity of this compound, focusing on available research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H22ClN2O2S
  • Molecular Weight : 374.91 g/mol
  • CAS Number : Not explicitly listed but related compounds can be referenced for context.

Antibacterial Activity

Research indicates that compounds containing piperazine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, studies have shown that similar sulfonyl-piperazine derivatives demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is thought to involve the inhibition of bacterial enzymes, which disrupts critical metabolic pathways.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

Enzyme Inhibition

This compound has shown promise as an inhibitor of several enzymes. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong inhibition against urease, which could have implications for treating conditions like kidney stones or peptic ulcers.

Enzyme Inhibition Type IC50 Values (µM)
Acetylcholinesterase (AChE)Strong Inhibitor2.14 - 6.28
UreaseStrong Inhibitor1.13 - 6.28

Antitumor Activity

The potential antitumor activity of this compound is also noteworthy. Various studies on piperazine derivatives have indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The specific pathways involved often include the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized several piperazine derivatives, including those with sulfonamide groups, and tested their antibacterial efficacy against multiple strains. The results indicated that some derivatives had IC50 values significantly lower than standard antibiotics, suggesting a potential for development into new antibacterial agents .
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibitory properties of piperazine-based compounds, revealing that certain derivatives exhibited strong urease inhibition comparable to established drugs used in clinical settings .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The sulfonamide group likely plays a crucial role in binding to target enzymes, inhibiting their function.
  • Membrane Disruption : Antibacterial effects may arise from disrupting bacterial cell membranes or interfering with essential metabolic processes.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Q & A

Q. What are the optimized synthetic routes for 1-(3-chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine, and how do reaction conditions impact yield?

Methodological Answer: Microwave-assisted synthesis significantly improves reaction efficiency compared to conventional methods. For example, substituting conventional 7-hour reflux with microwave irradiation (40 seconds at controlled power) increased yields from 60% to 88% . Key parameters include solvent selection (e.g., acetonitrile for solubility), stoichiometric ratios of sulfonyl chloride intermediates, and temperature control to minimize side reactions like hydrolysis.

Table 1: Comparison of Synthesis Methods

MethodTimeYieldKey ConditionsReference
Conventional Reflux7h60%ACN, 80°C, K2CO3
Microwave Irradiation40 sec88%ACN, 150W, controlled cooling

Q. What analytical techniques are critical for characterizing purity and structural confirmation of this compound?

Methodological Answer:

  • HPLC-MS : Detects impurities (e.g., nefazodone-related byproducts) at concentrations <0.1% using C18 columns and gradient elution with acetonitrile/water .
  • NMR (1H/13C) : Assigns substituent positions (e.g., sulfonyl and ethoxynaphthyl groups) via chemical shifts (δ 7.8–8.2 ppm for aromatic protons) .
  • X-ray Diffraction (XRPD) : Confirms crystallinity and polymorphic stability, critical for reproducibility in pharmacological assays .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies indicate degradation under acidic (pH <3) or oxidative conditions, forming chlorophenylpiperazine derivatives. Recommended storage:

  • Temperature : –20°C in amber vials to prevent photodegradation .
  • Solvent : DMSO or ethanol (anhydrous) minimizes hydrolysis of the sulfonyl group .
  • Monitoring : Periodic LC-MS analysis to detect hydrolyzed byproducts (e.g., 4-ethoxynaphthalene sulfonic acid) .

Advanced Research Questions

Q. What contradictions exist in reported receptor binding profiles, and how can they be resolved experimentally?

Methodological Answer: Discrepancies in 5-HT receptor affinity (e.g., 5-HT2A vs. 5-HT1A selectivity) arise from assay conditions:

  • Radioligand Competition Assays : Use [³H]ketanserin (5-HT2A) and [³H]8-OH-DPAT (5-HT1A) with HEK293 cells expressing human receptors. Contradictions may stem from species-specific receptor variants or allosteric modulation .
  • Functional Assays (e.g., cAMP) : Resolve partial agonist vs. antagonist activity, which varies with cell type (CHO vs. HEK293) and G-protein coupling .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Methodological Answer:

  • Core Modifications : Replacing the ethoxynaphthyl group with trifluoromethylpyridinyl (e.g., C10H12F3N3) enhances blood-brain barrier penetration but reduces 5-HT2A affinity .
  • Substituent Effects : Chlorophenyl at position 1 increases metabolic stability (t½ >4h in microsomes) compared to nitrophenyl derivatives .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict sulfonyl group interactions with Lysine-5.46 in 5-HT2A’s binding pocket, guiding substitutions .

Q. What strategies mitigate data variability in pharmacological assays due to compound aggregation or solubility issues?

Methodological Answer:

  • Solubility Enhancement : Use cyclodextrin-based formulations (e.g., 10% hydroxypropyl-β-cyclodextrin) to achieve >1 mM solubility in aqueous buffers .
  • Dynamic Light Scattering (DLS) : Monitor particle size (<200 nm) to confirm colloidal stability during in vitro assays .
  • Critical Micelle Concentration (CMC) : Determine via fluorescent probes (e.g., pyrene) to avoid false positives in receptor binding .

Q. How can conflicting toxicity data from in vitro and in vivo studies be reconciled?

Methodological Answer:

  • Metabolite Profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., 3-chloropropiopiperazine) formed via CYP3A4 oxidation in vivo but absent in HepG2 cells .
  • Species-Specific Differences : Mouse models show higher renal clearance of sulfonated metabolites than rats, requiring dose adjustments (e.g., 50 mg/kg vs. 25 mg/kg) .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Use azide derivatives (e.g., 1-(3-azidopropyl)-4-(3-chlorophenyl)piperazine) to crosslink target proteins in brain homogenates, followed by pull-down assays and MS/MS identification .
  • CRISPR/Cas9 Knockout Models : Validate receptor specificity by comparing wild-type vs. 5-HT2A−/− mice in behavioral assays (e.g., head-twitch response) .

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